molecular formula C16H18N2O4S B2922291 N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 676147-57-2

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2922291
CAS No.: 676147-57-2
M. Wt: 334.39
InChI Key: GCBBMYIHQHIDEB-GZTJUZNOSA-N
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Description

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide (CAS 676147-57-2) is a synthetic hydrazone derivative of significant interest in organic chemistry and pharmaceutical research. This compound, with the molecular formula C₁₆H₁₈N₂O₄S and a molecular weight of 334.40 g/mol, serves as a versatile building block for the preparation of various sulfonamide derivatives and is part of the broader class of hydrazones known for their biological activities . In medicinal chemistry research, hydrazone derivatives are extensively explored for their wide spectrum of pharmacological properties, which include potential antiviral, antimicrobial, anticancer, and antioxidant activities . The compound's structure, featuring both sulfonamide and hydrazone functional groups, including the characteristic azomethine (C=N) linkage, makes it a valuable intermediate in the synthesis of more complex molecules and a potential ligand for metal complexes . Recent in silico studies on closely related structural analogs have investigated their potential as antiviral agents, specifically examining binding interactions with key SARS-CoV-2 protein targets through molecular docking and dynamics simulations . Furthermore, computational assessments of similar hydrazone compounds have indicated promising nonlinear optical (NLO) properties, suggesting potential applications in materials science beyond pharmaceuticals . This product is provided for chemical synthesis and research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material appropriately in a controlled laboratory environment, observing all necessary safety precautions.

Properties

IUPAC Name

N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-4-6-16(7-5-12)23(19,20)18-17-11-13-8-14(21-2)10-15(9-13)22-3/h4-11,18H,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBBMYIHQHIDEB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3,5-dimethoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide is a hydrazone compound with a sulfonohydrazide moiety and a dimethoxybenzylidene group, which has potential applications in scientific research, particularly as an antiviral agent. Its structure is composed of a hydrazone linkage between 4-methylbenzenesulfonohydrazide and 3,5-dimethoxybenzaldehyde.

Scientific Research Applications

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide has several potential applications:

  • Antiviral agent Molecular docking studies suggest that N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide may effectively bind to the active sites of various proteins associated with viral infections, including those related to COVID-19. The compound's interaction with these proteins indicates promising inhibitory effects, positioning it as a candidate for further development in antiviral therapies.
  • Antimicrobial agent Preliminary assessments of its cytotoxicity and antimicrobial properties have shown favorable results, warranting further exploration in pharmacological contexts.
  • Building block for synthesizing pharmaceutical compounds The compound is a hydrazone that can be used for various chemical and biological applications.
  • NLO Material Schiff bases, including hydrazides, have gained attention for their optical application in nonlinear optics . The reported molecule can be used as a potential NLO material since it has a high μβ0 value .

Molecular Interactions

Interaction studies have primarily focused on the binding affinity of N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide with viral proteins. Molecular docking simulations have demonstrated that this compound can effectively interact with the active sites of key proteins involved in viral replication processes. The binding energies calculated during these studies suggest that it may inhibit these proteins' functions, thereby reducing viral load. Its interactions at the molecular level contribute to understanding its pharmacodynamics and potential therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exhibit antimicrobial activity by disrupting the cell membrane integrity of microorganisms. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can interact with various enzymes and receptors.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure includes electron-donating methoxy groups on the benzylidene ring and a sulfonohydrazide group. Key comparisons with analogs include:

Substituent Variations
  • N-Allyl Derivative: (E)-N-Allyl-N′-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide () introduces an allyl group at the hydrazide nitrogen. This modification increases molecular flexibility and may enhance interactions with biological targets. The allyl group’s presence is confirmed by ^1H NMR signals at δ 5.20–5.29 (m, 2H) and 5.80–5.88 (m, 1H) .
  • Halogenated Analogs: Compounds like N′-(3,5-dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide () and N′-(2-hydroxy-3,5-diiodobenzylidene)-4-dimethylaminobenzohydrazide () feature halogen substituents (Br, I) that enhance electrophilicity and influence hydrogen-bonding networks in crystal structures .
  • Heterocyclic Derivatives: The pyrazole-containing analog (E)-N-(3,4-dimethoxybenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide () replaces the sulfonohydrazide group with a heterocyclic system, altering solubility and tautomeric behavior .
Geometric and Electronic Properties
  • Dihedral Angles : In N′-(3,4,5-trihydroxybenzylidene)-4-methoxybenzohydrazide (), the dihedral angle between aromatic rings is 18.28°, compared to 17.19° in the morpholine-containing analog (). These angles influence π-π stacking and crystallinity .
  • C=N Bond Length : The azomethine bond in the target compound (1.277 Å, inferred from similar structures in ) is consistent with hydrazones, enabling conjugation and stability .
Catalytic Conditions
  • Thiouracil derivatives () and quinoline analogs () employ sodium ethoxide or Na₂S₂O₅ as catalysts, whereas the target compound’s synthesis () uses milder conditions, highlighting adaptability in methodology .

Physicochemical Properties

Property Target Compound (Inferred) N-Allyl Derivative () 3,4,5-Trihydroxy Analog () Pyrazole Derivative ()
Melting Point (°C) 113 (allyl derivative) 113 268–269 Not Reported
Molecular Weight (g/mol) ~375 (allyl derivative) 375.2 318 330.38
Solubility Moderate in acetone Soluble in acetone Low in water, high in DMF Low in polar solvents
Tautomerism Not observed Not observed Not observed 8:2 tautomeric ratio ()
Antimicrobial Activity
  • Quinoline analogs () exhibit potent antitubercular activity (MIC = 0.26 mg/mL), whereas the target compound’s derivatives (e.g., ) focus on antiproliferative effects. Substitutions like 4-chlorophenyl (3m, ) enhance cytotoxicity, suggesting substituent-dependent bioactivity .
Antiproliferative Screening
  • The 3,5-dimethoxy group may improve membrane permeability due to its lipophilicity .

Biological Activity

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound classified as a hydrazone, characterized by a carbon-nitrogen double bond (C=N). This compound is synthesized through the condensation reaction of 3,5-dimethoxybenzaldehyde with 4-methylbenzenesulfonohydrazide, typically in solvents such as ethanol or methanol under reflux conditions. The resulting compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₂O₄S
  • Molecular Weight : 334.39 g/mol
  • CAS Number : 676147-57-2

The structure features methoxy groups at the 3 and 5 positions of the benzylidene moiety, contributing to its unique chemical reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's antibacterial activity was found to be comparable to that of established antibiotics, suggesting its potential as a therapeutic agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases .

Tyrosinase Inhibition

One of the notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme involved in melanin production. Studies have shown that this compound can significantly reduce tyrosinase activity in B16F10 melanoma cells, making it a candidate for treating hyperpigmentation disorders .

Case Study: Tyrosinase Inhibition in B16F10 Cells

Concentration (µM)Tyrosinase Activity (Relative to Control)
0100%
580%
1060%
2040%

This table illustrates the concentration-dependent inhibition of tyrosinase activity by the compound, indicating its potential utility in cosmetic applications aimed at reducing skin pigmentation.

Cytotoxicity Studies

Cytotoxicity assessments revealed that this compound did not exhibit significant toxicity at concentrations up to 20 µM over a period of 72 hours in B16F10 cells . This safety profile is advantageous for potential therapeutic applications.

The biological activities of this compound can be attributed to its structural features:

  • Antimicrobial Activity : Likely due to the hydrazone functional group which interacts with microbial cell membranes.
  • Antioxidant Properties : The methoxy groups may play a role in stabilizing free radicals.
  • Tyrosinase Inhibition : The compound's structure allows it to bind effectively to the active site of tyrosinase, blocking substrate access and inhibiting melanin synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via condensation of 4-methylbenzenesulfonohydrazide with 3,5-dimethoxybenzaldehyde. A typical procedure involves refluxing equimolar amounts of the aldehyde and sulfonohydrazide in methanol or ethanol under acidic (e.g., glacial acetic acid) or neutral conditions for 4–6 hours. Reaction progress is monitored by TLC. Purification is achieved via recrystallization from methanol or ethanol. Purity is confirmed by melting point consistency, HPLC (>95%), and spectral characterization (FTIR, NMR) to verify the hydrazone bond (C=N stretch at ~1600 cm⁻¹) and absence of aldehyde/sulfonohydrazide precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • FTIR : Confirm the C=N stretch (1590–1610 cm⁻¹) and sulfonamide S=O stretches (1150–1350 cm⁻¹). The absence of aldehyde C=O (~1700 cm⁻¹) and N–H stretches of free sulfonohydrazide (~3300 cm⁻¹) confirms successful condensation .
  • ¹H/¹³C NMR : Key signals include the imine proton (δ 8.2–8.5 ppm), aromatic protons of the 3,5-dimethoxybenzylidene moiety (δ 6.5–7.2 ppm), and methyl groups (δ 2.4 ppm for –CH₃ on the sulfonyl ring). Methoxy groups appear as singlets at δ 3.7–3.9 ppm .
  • UV-Vis : π→π* transitions in the aromatic and hydrazone systems (λmax ~240–320 nm) provide insights into electronic conjugation .

Q. How can crystallographic data be obtained, and what software tools are recommended for structural refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in DMSO/MeOH. Data collection requires a diffractometer (e.g., Bruker D8 Quest), and refinement uses SHELXL (for small molecules) or Olex2. Key parameters: R-factor (<5%), bond length/angle deviations, and hydrogen-bonding networks. SHELXTL or PLATON validates structural accuracy .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity or optical applications?

  • Methodological Answer : Perform DFT calculations (Gaussian, GAMESS) at the B3LYP/6-31G(d) level. Optimize geometry and compute frontier molecular orbitals. A narrow HOMO-LUMO gap (~3–4 eV) suggests potential nonlinear optical (NLO) activity, as seen in analogous Schiff bases. Compare with experimental UV-Vis and fluorescence data to correlate computational predictions with observed properties (e.g., third-order NLO susceptibility, χ³) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar hydrazones?

  • Methodological Answer : Systematic variation of substituents (e.g., methoxy vs. halogen groups) and rigorous SAR studies are critical. For example, replacing 3,5-dimethoxy with 3-bromo-4-fluorobenzylidene in related compounds modulates actoprotective effects, suggesting electronic and steric factors dominate bioactivity. Validate findings via in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate with computational docking studies (AutoDock Vina) to identify binding modes .

Q. How can hydrogen-bonding and π-stacking interactions in the crystal lattice be exploited for material design?

  • Methodological Answer : Analyze SCXRD data for intermolecular interactions. For example, the title compound’s hydrazone moiety often forms N–H⋯O hydrogen bonds with sulfonyl oxygen, while methoxy groups participate in C–H⋯O interactions. These stabilize the lattice and influence thermal stability (TGA/DSC) and solubility. Modify co-crystallization agents (e.g., DMF/water) to engineer desired packing motifs for optoelectronic applications .

Q. What advanced spectroscopic methods elucidate dynamic behavior in solution (e.g., tautomerism or isomerism)?

  • Methodological Answer : Use variable-temperature NMR (VT-NMR) to detect tautomeric equilibria (e.g., keto-enol shifts). For E/Z isomerism, employ NOESY to probe spatial proximity of substituents. Time-resolved fluorescence or transient absorption spectroscopy quantifies excited-state dynamics, relevant for photophysical applications .

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